1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18839529
InChI: InChI=1S/C11H9F5OS/c1-6(17)4-7-2-3-9(18-11(14,15)16)8(5-7)10(12)13/h2-3,5,10H,4H2,1H3
SMILES:
Molecular Formula: C11H9F5OS
Molecular Weight: 284.25 g/mol

1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18839529

Molecular Formula: C11H9F5OS

Molecular Weight: 284.25 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one -

Specification

Molecular Formula C11H9F5OS
Molecular Weight 284.25 g/mol
IUPAC Name 1-[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one
Standard InChI InChI=1S/C11H9F5OS/c1-6(17)4-7-2-3-9(18-11(14,15)16)8(5-7)10(12)13/h2-3,5,10H,4H2,1H3
Standard InChI Key AGXRXXPVSVZTCS-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)C(F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is C₁₁H₉F₅OS, with a molecular weight of 284.25 g/mol . The compound’s structure integrates three key functional motifs:

  • A difluoromethyl group (-CF₂H) at the 3-position of the phenyl ring, which enhances electronegativity and metabolic stability.

  • A trifluoromethylthio group (-SCF₃) at the 4-position, contributing to lipophilicity and resistance to enzymatic degradation.

  • A propan-2-one backbone, which provides a reactive ketone group for further chemical modifications.

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
1-Bromo-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-oneC₁₁H₈BrF₅OS363.14Bromo, difluoromethyl, trifluoromethylthio
1-(3-Trifluoromethylphenyl)propan-2-oneC₁₀H₇F₃O200.16Trifluoromethyl
3,3,3-Trifluoro-1-phenylpropan-1-oneC₉H₅F₃O186.13Trifluoromethyl ketone

The trifluoromethylthio group in particular distinguishes this compound from simpler fluorinated ketones, as its strong electron-withdrawing nature and steric bulk influence both reactivity and intermolecular interactions .

Synthesis and Manufacturing Processes

The synthesis of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can be extrapolated from methodologies used for structurally related compounds. A patent describing the synthesis of 1-(3-trifluoromethylphenyl)propan-2-one (EP0810195A1) provides a foundational framework . Key steps include:

  • Diazotation: Reaction of 3-(difluoromethyl)-4-(trifluoromethylthio)aniline with nitrous acid to form a diazonium salt.

  • Coupling with Isopropenyl Acetate: The diazonium salt reacts with isopropenyl acetate in the presence of a copper catalyst (e.g., cuprous chloride) and a polar solvent (e.g., methanol/water).

  • Purification: Isolation via bisulfite complex formation or vacuum distillation.

Table 2: Optimized Reaction Conditions for Synthesis

ParameterSpecification
CatalystCuprous chloride (0.01–0.20 molar equivalents)
SolventMethanol/water (1:1 v/v)
Temperature40–60°C
Reaction Time30–90 minutes
Yield41–45% (estimated)

Physicochemical Properties

While specific data for this compound remain limited, analogous fluorinated ketones provide insights into its expected behavior:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., acetone, DMF) due to the trifluoromethylthio group’s lipophilicity.

  • Melting Point: Estimated to range between 50–70°C based on structurally similar compounds .

  • Stability: Resistance to hydrolysis under acidic conditions, attributed to the electron-withdrawing effects of fluorine atoms.

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. For example:

  • ¹H NMR: A singlet at δ 3.7–3.9 ppm corresponds to the methylene protons adjacent to the ketone group. The difluoromethyl group (-CF₂H) exhibits a triplet near δ 5.8–6.2 ppm (²J₆F = 55–60 Hz) .

  • ¹³C NMR: The ketone carbon resonates at δ 195–205 ppm, while the trifluoromethylthio group’s carbon appears at δ 120–125 ppm (¹J₆F ≈ 300 Hz) .

  • ¹⁹F NMR: Distinct signals for -CF₂H (δ -97 to -105 ppm) and -SCF₃ (δ -45 to -50 ppm) .

Table 3: Predicted Spectral Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 6.8–7.5 (aromatic protons), δ 3.7 (CH₂CO), δ 5.9 (CF₂H)
¹³C NMR (100 MHz, CDCl₃)δ 195 (C=O), δ 125 (SCF₃), δ 110 (CF₂H)
¹⁹F NMR (376 MHz, CDCl₃)δ -98 (CF₂H), δ -48 (SCF₃)

Applications and Reactivity

The compound’s electrophilic ketone group enables diverse transformations:

  • Nucleophilic Additions: Reaction with Grignard reagents or hydrides to form secondary alcohols.

  • Condensation Reactions: Formation of imines or hydrazones for heterocyclic synthesis.

  • Pharmaceutical Intermediates: Potential use in designing protease inhibitors or antimicrobial agents due to fluorine’s bioisosteric properties.

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